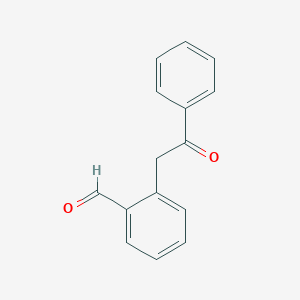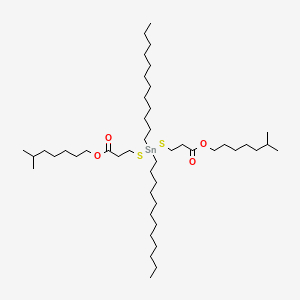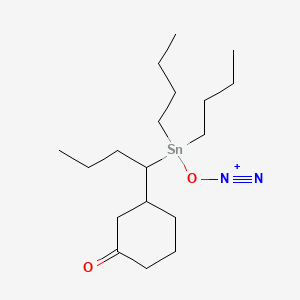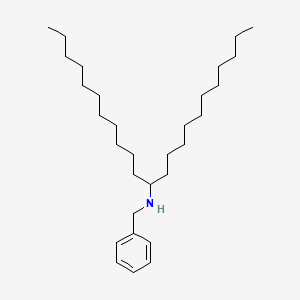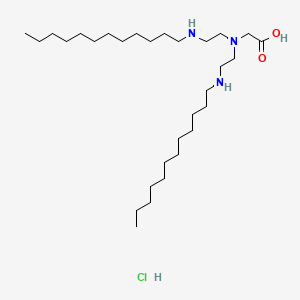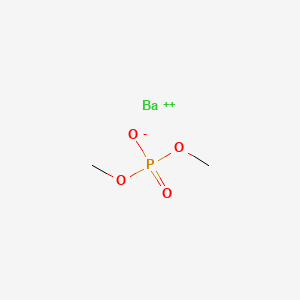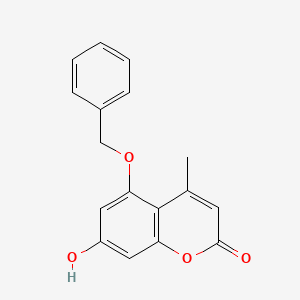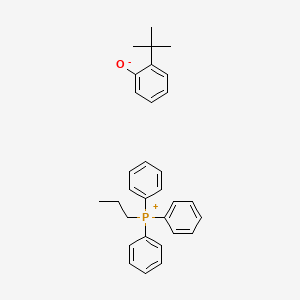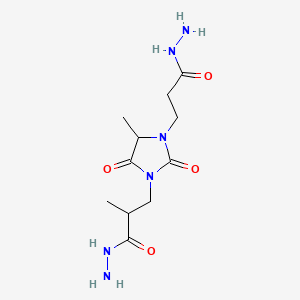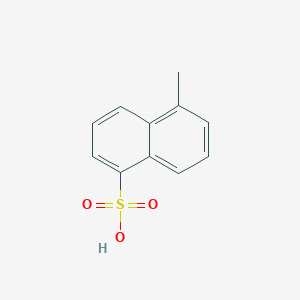
5-Methyl-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the fifth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 5-methylnaphthalene. The process begins with the sulfonation reaction, where 5-methylnaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction conditions usually involve heating the mixture to around 150-160°C to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves continuous addition of sulfuric acid to a reactor containing 5-methylnaphthalene, followed by controlled heating and stirring to ensure uniform sulfonation. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the sulfonic acid. The final product is obtained through filtration, drying, and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce different functional groups .
Scientific Research Applications
5-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Similar structure but without the methyl group at the fifth position.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at the second position.
1-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group at the first position
Uniqueness
5-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
68487-68-3 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
BATOZQRGECFVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



